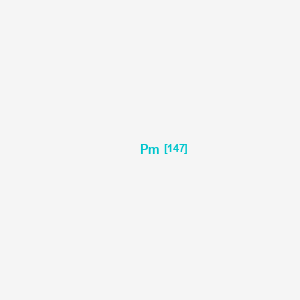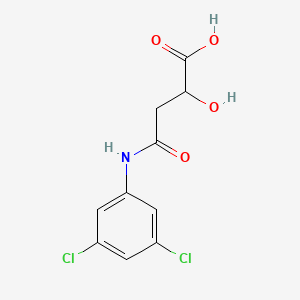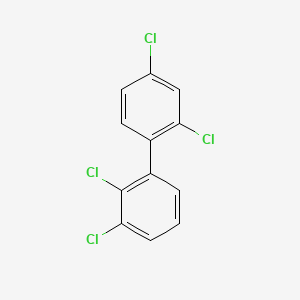
2,2',3,4'-Tetrachlorobiphenyl
概要
説明
2,2’,3,4’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
PCBs, including 2,2’,3,4’-Tetrachlorobiphenyl, were synthesized by electrophilic chlorination using chlorine gas to produce PCBs . The degree of chlorination determines the chemical and physical properties of PCBs .Molecular Structure Analysis
The molecular formula of 2,2’,3,4’-Tetrachlorobiphenyl is C12H6Cl4 . The structure includes two benzene rings with chlorine atoms attached at positions 2, 2’, 3, and 4’ .Chemical Reactions Analysis
The dechlorination of 2,3,4,5-tetrachlorobiphenyl (a similar compound) has been studied. The rate of dechlorination was found to be a linear function of PCB substrate concentration below the maximum aqueous solubility .Physical And Chemical Properties Analysis
2,2’,3,4’-Tetrachlorobiphenyl is a solid substance . It is part of a group of compounds known as polychlorinated biphenyls, which are known for their low reactivity and stability in harsh environmental conditions .科学的研究の応用
1. Photodechlorination in Surfactant Solutions
- Summary of Application : This study investigates the photodegradation of 2,2’,3,4’-Tetrachlorobiphenyl (also known as 2,2’,4,4’-CB) in surfactant solutions. The aim is to develop new approaches to detoxify PCBs in efficient and environmentally friendly ways .
- Methods of Application : The study involved the use of anionic surfactant solution (sodium dodecylsulfate, SDS) and a nonionic surfactant solution (polyoxyethylene 23 lauryl ether, Brij35). The photodecay rates and corresponding quantum yields of 2,2’,4,4’-CB in these solutions were investigated .
- Results or Outcomes : The presence of surfactant micelles in UV-induced photolysis has been shown to improve photodechlorination of PCBs and minimize side reactions such as hydroxyl substitution .
2. Enantioselective Hydroxylation
- Summary of Application : This research focuses on the enantioselective metabolism of chiral polychlorinated biphenyls (PCBs), including 2,2’,3,4’-Tetrachlorobiphenyl. The study aims to understand the possible toxicity of chiral PCBs in mammals .
- Methods of Application : The study used Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1, to metabolize separated atropisomers of 2,2’,3,4’-Tetrachlorobiphenyl to dechlorinated and hydroxylated metabolites .
- Results or Outcomes : Several hydroxylated metabolites were derived from 2,2’,3,4’-Tetrachlorobiphenyl by both P450s. The study found that hydroxylation and dechlorination change PCB toxicity .
3. Reductive Dechlorination
- Summary of Application : This research focuses on the reductive dechlorination of 2,2’,3,4’-Tetrachlorobiphenyl in different sediment cultures. The aim is to understand the microbiology of PCB dechlorination and about the diversity of these organisms .
- Methods of Application : Anaerobic cultures capable of reductively dechlorinating 2,2’,3,4’-Tetrachlorobiphenyl were enriched from three different sediments, one estuarine, one marine and one riverine. Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .
- Results or Outcomes : The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures. Bacterial community analysis of PCR-amplified 16S rRNA gene fragments revealed different communities in these cultures, with the exception of one common population that showed a high phylogentic relatedness to Dehalococcoides species .
4. In Vivo Biotransformation
- Summary of Application : This research investigates the in vivo biotransformation of 3,3’,4,4’-Tetrachlorobiphenyl by whole plants, specifically poplars and switchgrass. The aim is to understand the fate of individual PCB congeners because the properties, toxicities, and behavior of PCBs vary widely in the environment .
- Methods of Application : Poplar plants (Populus deltoides×nigra, DN34) and switchgrass (Panicum vigratum, Alamo) were hydroponically exposed to 3,3’,4,4’-Tetrachlorobiphenyl .
- Results or Outcomes : Metabolism in plants occurred rapidly, and metabolites were detected after only a 24 h exposure. Rearrangement of chlorine atoms and dechlorination of CB77 by plants was unexpectedly observed. In addition, poplars were able to hydroxylate CB77 .
5. Remediation of Contaminated Soils and Sediment
- Summary of Application : This research focuses on the remediation of Polychlorinated Biphenyls (PCBs) in contaminated soils and sediment. The aim is to understand the state of knowledge and perspectives on the most frequent remediation solutions including, phytoremediation, microbial degradation, dehalogenation by chemical reagent, and PCBs removal by activated carbon .
- Methods of Application : The study reviews various methods of remediation including supercritical water oxidation, ultrasonic radiation, bimetallic systems, nanoscale zero-valent iron based reductive dehalogenation and biofilm covered activated carbon, electrokinetic remediation, and nZVI particles in combination with a second metal .
- Results or Outcomes : The study provides a basic framework and a more profound prospect to select successful PCB remediation strategies or combined technologies .
6. Environmental Aptamer Sensor
- Summary of Application : This research focuses on the detection of 2,2’,3,4’-Tetrachlorobiphenyl in the environment for both environmental protection and human health. The aim is to establish a highly sensitive aptamer sensor .
- Methods of Application : The study employs a 2,2’,3,4’-Tetrachlorobiphenyl targeting aptamer as a highly specific recognition element and a gold/silver (Au@Ag) nanocomposite as the surface-enhanced Raman spectroscopy (SERS) substrate for detecting environmental PCB72 .
- Results or Outcomes : The aptamer sensor exhibits great performance with high sensitivity, excellent selectivity and stability for the monitoring of PCB72 .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,2-dichloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-8(11(15)6-7)9-2-1-3-10(14)12(9)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFHIHDQSYXSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873557 | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4'-Tetrachlorobiphenyl | |
CAS RN |
36559-22-5 | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036559225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XQ77HLDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



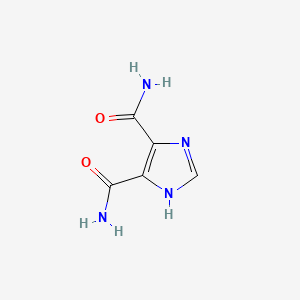
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
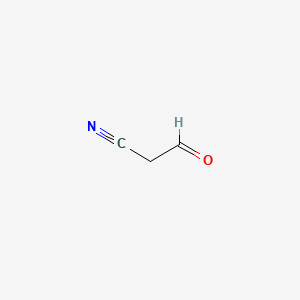
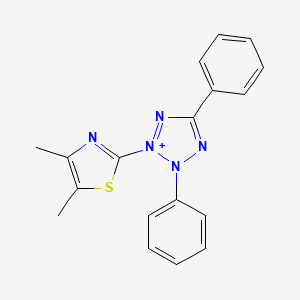
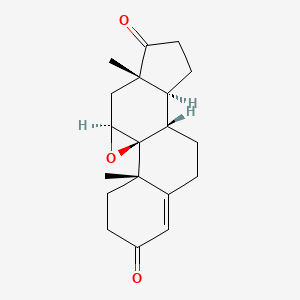
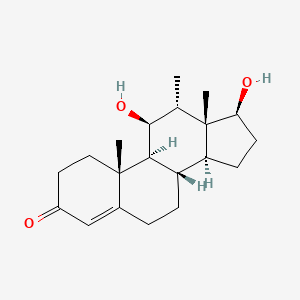
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)
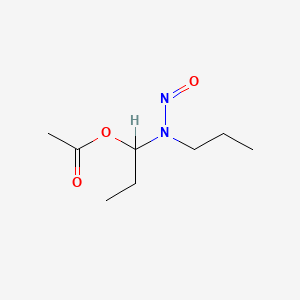
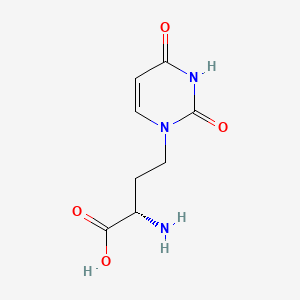
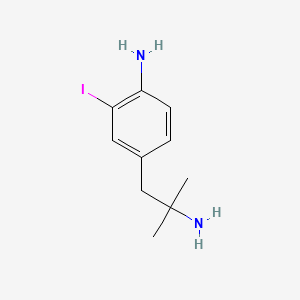
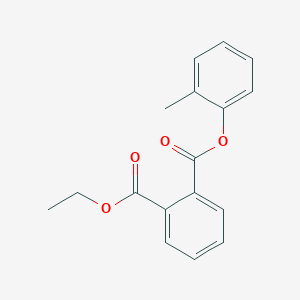
![7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B1221621.png)
